![molecular formula C17H18FN5O B2681554 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone CAS No. 2034427-57-9](/img/structure/B2681554.png)
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Anticancer and Antituberculosis Studies
A study investigated the synthesis, anticancer, and antituberculosis effects of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone derivatives. Selected compounds demonstrated significant in vitro anticancer activity against a human breast cancer cell line (MDA-MB-435) and showed notable antituberculosis activity, highlighting their potential in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antitubercular Activity Optimization
Research focused on the synthesis and optimization of antitubercular activities in a series of (4-(aryloxy)phenyl)cyclopropyl methanones. Compounds showed minimum inhibitory concentration values against Mycobacterium tuberculosis, with one compound exhibiting 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages. This study emphasizes the compound's potential for treating drug-resistant strains of tuberculosis (Bisht et al., 2010).
Photostability and Photochemistry
The photochemistry of ciprofloxacin, which shares structural similarities with the compound of interest, in aqueous solutions, was studied to understand the photostability and reaction pathways under light exposure. This research could inform the development of more stable pharmaceutical compounds and understand their environmental degradation pathways (Mella, Fasani, & Albini, 2001).
properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-14-11-19-6-5-13(14)17(24)23-9-7-22(8-10-23)16-4-3-15(20-21-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDZTLNKIUVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-fluoropyridin-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.